Cas no 1286728-75-3 (N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide)

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide is an organic compound characterized by a benzamide moiety bearing 3,5-dimethoxy substituents and an N-(2-cyclopropyl-2-hydroxypropyl) side chain. Its structure incorporates functional groups potentially relevant for interactions in biological systems or material applications. The specific combination of the benzamide group, ortho dimethoxy substitution pattern known for certain pharmacophore activities, and the cyclopropylalkyl amide linkage may confer unique physical or chemical properties suitable for specific research purposes requiring this particular molecule.
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide structure
1286728-75-3 structure
Product Name:N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide
CAS No:1286728-75-3
MF:C15H21NO4
MW:279.33154463768
CID:6192566
PubChem ID:52992755
Update Time:2025-06-16

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide
    • 1286728-75-3
    • VU0525572-1
    • AKOS024524551
    • F5857-5769
    • Inchi: 1S/C15H21NO4/c1-15(18,11-4-5-11)9-16-14(17)10-6-12(19-2)8-13(7-10)20-3/h6-8,11,18H,4-5,9H2,1-3H3,(H,16,17)
    • InChI Key: SSRQCDZGYUZWPE-UHFFFAOYSA-N
    • SMILES: OC(C)(CNC(C1C=C(C=C(C=1)OC)OC)=O)C1CC1

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.8Ų

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide Pricemore >>

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Additional information on N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide

Introduction to N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide (CAS No. 1286728-75-3)

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide, identified by its CAS number 1286728-75-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of both cyclopropyl and hydroxyl groups in its side chain, coupled with the dimethoxy substitution on the benzamide core, imparts distinct chemical properties that make it a promising candidate for further investigation.

The chemical structure of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide consists of a benzamide backbone modified with 3,5-dimethoxy substituents, which enhance its solubility and metabolic stability. The cyclopropyl group introduces steric hindrance, influencing both the compound's reactivity and its interaction with biological targets. The hydroxyl group further contributes to hydrogen bonding capabilities, making it a versatile moiety for molecular recognition processes.

In recent years, there has been a growing interest in exploring novel benzamide derivatives for their pharmacological properties. Benzamides are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific modifications in N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide are designed to optimize its binding affinity and selectivity towards target enzymes and receptors. This has led to several studies investigating its potential as an inhibitor or modulator in various disease models.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Research has indicated that benzamide derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The structural features of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide, particularly the hydroxyl and dimethoxy groups, are thought to enhance its ability to cross the blood-brain barrier, improving its bioavailability and efficacy.

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropyl group necessitates careful handling to prevent unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired structural modifications efficiently.

Evaluation of the pharmacokinetic properties of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide has revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have shown that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical use. Furthermore, preliminary toxicological assessments indicate that it is well-tolerated at relevant doses, paving the way for further preclinical development.

The role of computational chemistry in understanding the interactions between N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide and biological targets cannot be overstated. Molecular docking simulations have been instrumental in predicting binding affinities and identifying key residues involved in receptor interactions. These computational approaches complement experimental data and provide valuable insights into the compound's mechanism of action.

In conclusion, N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide(CAS No. 1286728-75-3) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders highlight its importance as a lead compound for further development. As research continues to uncover new therapeutic possibilities, this molecule is poised to play a crucial role in shaping future treatments.

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